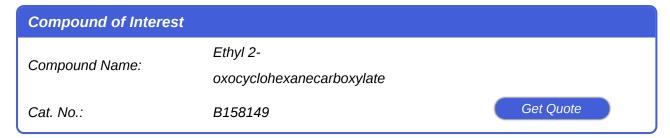


# Spectroscopic Analysis of Ethyl 2-Oxocyclohexanecarboxylate: A Technical Guide

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This guide provides a comprehensive overview of the spectral data for **ethyl 2-oxocyclohexanecarboxylate**, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### **Molecular Structure**

IUPAC Name: ethyl 2-oxocyclohexane-1-carboxylate[1]

Molecular Formula: C<sub>9</sub>H<sub>14</sub>O<sub>3</sub>[1][2][3]

Molecular Weight: 170.21 g/mol [1][2][3]

CAS Number: 1655-07-8[1][2][3]

## **Spectroscopic Data Summary**

The following sections and tables summarize the key spectroscopic data for **ethyl 2-oxocyclohexanecarboxylate**.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4][5]



### <sup>1</sup>H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.[4][6] The data presented below is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).[7]

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                     |
|----------------------------------|--------------|-------------|--|
| ~ 4.1-4.2                        | Quartet      | 2H          | -O-CH₂-CH₃                                     |
| ~ 3.4                            | Triplet      | 1H          | -CO-CH-CO-                                     |
| ~ 2.0-2.5                        | Multiplet    | 4H          | Cyclohexane ring protons adjacent to carbonyls |
| ~ 1.5-1.9                        | Multiplet    | 4H          | Remaining cyclohexane ring protons             |
| ~ 1.2-1.3                        | Triplet      | 3H          | -O-CH2-CH3                                     |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. The keto-enol tautomerism of this compound can also influence the spectrum.

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.



| Chemical Shift (δ, ppm) | Assignment                                      |
|-------------------------|---|
| ~ 205                   | Ketone Carbonyl (C=O)                           |
| ~ 172                   | Ester Carbonyl (-COO-)                          |
| ~ 61                    | Methylene Carbon of Ethyl Group (-O-CH2-CH3)    |
| ~ 50                    | Methine Carbon of Cyclohexane Ring (-CO-CH-CO-) |
| ~ 20-40                 | Remaining Cyclohexane Carbons                   |
| ~ 14                    | Methyl Carbon of Ethyl Group (-O-CH₂-CH₃)       |

Note: Data is compiled from typical values for the functional groups present and available spectral information.[1][8]

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10][11]

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                    |
|--------------------------------|-----------|-------------------------------|
| ~ 2940                         | Strong    | C-H stretch (alkane)          |
| ~ 1745                         | Strong    | C=O stretch (ester carbonyl)  |
| ~ 1720                         | Strong    | C=O stretch (ketone carbonyl) |
| ~ 1200                         | Strong    | C-O stretch (ester)           |

Note: The presence of two distinct carbonyl peaks is characteristic of  $\beta$ -keto esters.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13]



| m/z Ratio | Interpretation   |  |
|-----------|--|--|
| 171.3     | [M+H] <sup>+</sup> (Molecular ion plus a proton)[14][15] |  |
| 170       | [M] <sup>+</sup> (Molecular ion)                         |  |
| 124       | [M - C₂H₅OH]+ (Loss of ethanol)[1]                       |  |
| 68        | Fragment ion[1]  |  |
| 55        | Fragment ion[1]  |  |

## **Experimental Protocols**

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear magnetic resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.[5][16]

- Sample Preparation: A sample of **ethyl 2-oxocyclohexanecarboxylate** (typically 5-20 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube.[17] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for data acquisition.
- Data Acquisition:
  - The NMR tube is placed in the spectrometer probe.
  - The magnetic field is "locked" onto the deuterium signal of the solvent.
  - The magnetic field homogeneity is optimized by "shimming" to obtain sharp resonance signals.



- For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the <sup>13</sup>C isotope.[5]
- Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.
   The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
   Integration of the peaks in the <sup>1</sup>H NMR spectrum is performed to determine the relative number of protons.

FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[10]

- Sample Preparation: For a liquid sample such as ethyl 2-oxocyclohexanecarboxylate, the IR spectrum is commonly obtained using one of the following methods:
  - Neat Sample (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[17] The plates are mounted in a sample holder and placed in the IR beam.
  - Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory.[17] This technique is particularly useful as it requires minimal sample preparation.
- Instrumentation: An FTIR spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.[17] Then, the sample spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>.[17] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[18]

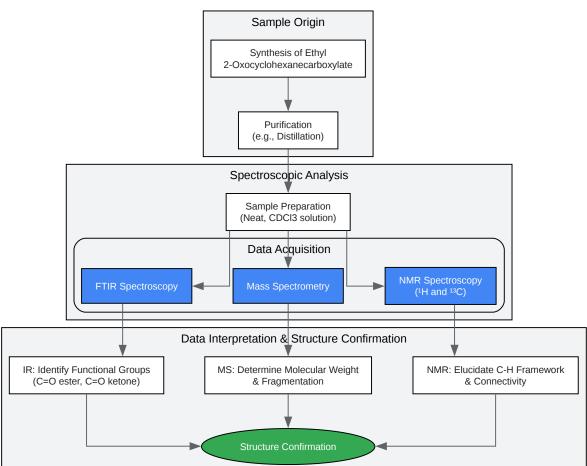


- Sample Introduction: A dilute solution of **ethyl 2-oxocyclohexanecarboxylate** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source, often via direct infusion or coupled with a gas or liquid chromatograph.
- Ionization: Electron Ionization (EI) is a common method for MS. Molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, or molecular ion.[13] This high-energy process often leads to fragmentation. Electrospray ionization (ESI) is a softer ionization technique that can be used to observe the protonated molecule, [M+H]+.
- Mass Analysis: The generated ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio using electric and/or magnetic fields.[19]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z ratio. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

### **Workflow Visualization**

The following diagram illustrates the logical workflow for the spectroscopic identification and structural confirmation of an organic compound like **ethyl 2-oxocyclohexanecarboxylate**.





#### Spectroscopic Analysis Workflow for Organic Compounds

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Workflow for Spectroscopic Analysis of Ethyl 2-Oxocyclohexanecarboxylate.

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